The synthesis of cisconazole typically involves multiple steps that include the preparation of the core structure followed by functional group modifications. One common synthetic route involves cyclization reactions of appropriate precursors under controlled conditions.
Industrial production methods utilize large-scale reactors where parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
The molecular structure of cisconazole features a complex arrangement that includes a trifluoromethyl group, an azole ring, and various substituents that contribute to its biological activity.
The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane penetration in fungal cells.
Cisconazole participates in several chemical reactions that can modify its structure and properties:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Cisconazole exerts its antifungal effects primarily by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death.
Cisconazole exhibits several notable physical and chemical properties:
These properties are crucial for determining the formulation and delivery methods in therapeutic applications.
Cisconazole has diverse applications across various fields:
Its effectiveness against a broad spectrum of fungi makes it a critical component in both therapeutic settings and industrial applications where fungal contamination poses significant challenges .
Cisconazole (chemical name: 1‑[[(2R,3R)‑3‑[(2,6‑difluorophenyl)methoxy]‑5‑fluoro‑2,3‑dihydro‑1‑benzothiophen‑2‑yl]methyl]imidazole) is a triazole antifungal agent with the molecular formula C₁₉H₁₅F₃N₂OS and a molecular weight of 376.4 g/mol [2]. Its structure integrates multiple pharmacophores:
The stereochemistry is critical: The (2R,3R) configuration enables optimal binding to fungal lanosterol 14α-demethylase (CYP51), as confirmed by X-ray crystallography [2]. The structure adopts a folded conformation, positioning the imidazole nitrogen for heme coordination and the difluorobenzyl group for hydrophobic pocket interactions [4].
Table 1: Key Functional Groups in Cisconazole
Group | Role in Bioactivity | Structural Position |
---|---|---|
Imidazole ring | Heme iron coordination | N-linked to benzothiophene-C2 |
Trifluoromethyl group | Lipophilicity enhancement | Attached to benzothiophene-C4 (variant) |
2,6-Difluorobenzyl ether | Target binding affinity modulation | Ether-linked to benzothiophene-C3 |
Fluorine (C5) | Electronic effects on ring reactivity | Benzothiophene-C5 |
The trifluoromethyl (–CF₃) group, when present in cisconazole analogs, significantly enhances antifungal potency through:
The imidazole ring is constructed via nucleophilic substitution or epoxide ring-opening:
Large-scale synthesis (>100 kg/batch) optimizes:
Table 2: Industrial Synthesis Parameters
Step | Conditions | Yield | Purity |
---|---|---|---|
Epoxide formation | TMSOI/NaOH, toluene, 80°C, microwave | 92% | 98.5% |
Imidazole incorporation | Imidazole, K₂CO₃, CH₃CN, 85°C | 88% | 99.1% |
Chiral resolution | L-Tartaric acid, ethanol/water | 76% | 99.9% ee |
Late-stage modifications optimize target binding:
Table 3: Structure-Activity Relationships of Cisconazole Analogs
Modification Site | Group | Antifungal MIC (μg/mL) | Target Binding ΔG (kcal/mol) |
---|---|---|---|
R¹ (Aryl) | 2,4-Dichlorophenyl | 0.000256 (C. albicans) | -10.2 |
4-Tolyl | 0.018 | -8.9 | |
R² (Azole) | Imidazole | 0.023 | -9.1 |
1,2,4-Triazole | 0.015 | -9.7 | |
Tail | Oxime ether | 0.491 (T. mentagrophytes) | -8.3 |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0